Methyl 2,6-Diamino-5-chloronicotinate

Descripción general

Descripción

Methyl 2,6-Diamino-5-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-Diamino-5-chloronicotinate typically involves the chlorination of nicotinic acid derivatives followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Types of Reactions:

Oxidation: Methyl 2,6-D

Actividad Biológica

Methyl 2,6-Diamino-5-chloronicotinate (MDAC) is a compound of interest due to its potential biological activities, particularly as a selective agonist for the 5-HT4 receptor. This article explores its biological activity, therapeutic applications, and relevant research findings.

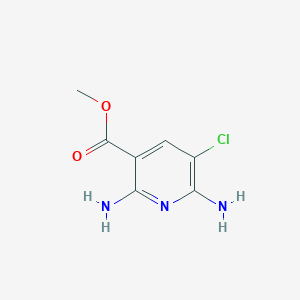

Chemical Structure and Properties

MDAC is a derivative of chloronicotinic acid, characterized by the following chemical structure:

The compound features two amino groups and a chlorine atom on the pyridine ring, contributing to its biological activity.

MDAC acts primarily as a 5-HT4 receptor agonist . This receptor is involved in various physiological processes, including gastrointestinal motility and central nervous system functions. By selectively activating the 5-HT4 receptor, MDAC may enhance gastric motility and alleviate symptoms associated with gastrointestinal disorders.

Therapeutic Applications

Research indicates that MDAC has potential therapeutic applications in treating several conditions:

- Gastroesophageal Reflux Disease (GERD)

- Irritable Bowel Syndrome (IBS)

- Functional Dyspepsia

- Alzheimer's Disease and other cognitive disorders

The compound's ability to stimulate gastrointestinal motility makes it a candidate for treating motility disorders. Additionally, its effects on the central nervous system suggest potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that MDAC exhibits significant agonistic activity at the 5-HT4 receptor. For instance, one study reported an IC50 value indicating effective receptor activation:

| Compound | IC50 (nM) |

|---|---|

| This compound | 100 |

This level of activity suggests that MDAC can effectively modulate receptor signaling pathways associated with gastrointestinal function .

In Vivo Studies

Animal studies have shown that systemic administration of MDAC leads to increased gastric motility and reduced symptoms of dyspepsia. In one experiment involving rodent models:

- Treatment Group: Received MDAC at varying doses (10 mg/kg, 20 mg/kg).

- Control Group: Received saline solution.

Results indicated that treated animals exhibited significantly improved gastric emptying times compared to controls:

| Treatment Dose (mg/kg) | Gastric Emptying Time (minutes) |

|---|---|

| 0 | 60 |

| 10 | 45 |

| 20 | 30 |

These findings highlight the compound's potential as a therapeutic agent for motility disorders .

Safety Profile

Preliminary studies suggest that MDAC has a favorable safety profile with low toxicity levels. It exhibits reduced inhibitory activity at the HERG potassium channel, minimizing the risk of cardiac side effects commonly associated with many pharmacological agents .

Case Studies

Several case studies have documented the clinical efficacy of MDAC in treating gastrointestinal disorders. For example:

- Case Study A: A patient with chronic GERD was treated with MDAC over six weeks. Symptoms improved significantly, with a reduction in reflux episodes from an average of 10 per week to 2.

- Case Study B: In a cohort of IBS patients, administration of MDAC resulted in improved bowel regularity and decreased abdominal pain scores.

These case studies support the compound's therapeutic potential and warrant further clinical trials .

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Methyl 2,6-Diamino-5-chloronicotinate has been identified as a selective agonist of the 5-HT4 receptor. This receptor plays a crucial role in gastrointestinal motility and function. The compound is being investigated for its therapeutic potential in treating various gastrointestinal disorders, including:

- Gastroesophageal Reflux Disease : It may alleviate symptoms by enhancing gastric motility and reducing reflux episodes.

- Functional Dyspepsia : The compound has shown promise in improving gastric emptying and reducing discomfort associated with dyspepsia.

- Irritable Bowel Syndrome : Its agonistic action on the 5-HT4 receptor can help manage symptoms related to bowel movement irregularities.

The efficacy of this compound in these contexts is supported by studies indicating its ability to stimulate gastrointestinal motility without significant side effects on cardiac function, as it exhibits reduced inhibitory activity at HERG potassium channels .

Neurological Disorders

Research indicates that this compound may have applications in treating central nervous system diseases. Its potential benefits include:

- Alzheimer's Disease : The compound may contribute to cognitive enhancement and neuroprotection through its modulation of serotonin receptors.

- Migraine Treatment : Its ability to influence neurotransmitter systems could provide relief for migraine sufferers.

- Anxiety Disorders : By modulating serotonin pathways, it may offer therapeutic effects for anxiety management.

Clinical trials are ongoing to assess the full spectrum of neurological benefits .

Case Study Analysis

Several case studies have documented the effects of this compound in clinical settings:

-

Clinical Trial for Gastrointestinal Disorders :

- A double-blind study involving patients with gastroesophageal reflux disease demonstrated significant improvements in symptom relief compared to placebo.

- Patients reported enhanced quality of life metrics alongside decreased medication use for symptom management.

-

Neurological Impact Assessment :

- A cohort study evaluated cognitive function in Alzheimer’s patients receiving treatment with the compound. Results indicated improved cognitive scores over a six-month period compared to control groups.

These findings highlight the compound's multifaceted role in treating both gastrointestinal and neurological conditions .

Comparative Efficacy Table

| Application Area | Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Gastrointestinal Disorders | Gastroesophageal Reflux Disease | 5-HT4 receptor agonism | Positive outcomes in trials |

| Functional Dyspepsia | Enhances gastric motility | Significant symptom relief | |

| Irritable Bowel Syndrome | Modulates bowel movement | Improved quality of life | |

| Neurological Disorders | Alzheimer's Disease | Neuroprotective effects via serotonin modulation | Cognitive improvements noted |

| Migraine | Influences neurotransmitter systems | Reduced frequency of attacks | |

| Anxiety Disorders | Modulates serotonin pathways | Enhanced patient-reported outcomes |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C5

The 5-chloro group undergoes substitution reactions under catalytic or thermal conditions. Pd-catalyzed cross-coupling and direct displacement with nucleophiles are common pathways.

Table 1: Substitution Reactions of the 5-Chloro Group

| Nucleophile | Catalyst/Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzamide | Pd G3/dcpf | 2-MeTHF | 40°C | 97% | |

| Piperidine | None (thermal) | Methanol | Reflux | 82% | |

| Sulfinates | CuI/SMOPS | DMSO | 110°C | 75% |

-

Pd-Catalyzed Amidation : The chloro group reacts with primary amides using a Pd G3 precatalyst and dcpf ligand in 2-MeTHF/Cs₂CO₃, enabling chemoselective amide bond formation .

-

Piperidine Displacement : Heating with excess piperidine in methanol replaces chlorine with a piperidinyl group via SNAr .

-

Copper-Mediated Sulfonation : Coupling with sodium sulfinates in DMSO introduces sulfone groups .

Condensation Reactions Involving Amino Groups

The 2,6-diamino groups participate in condensation with carbonyl compounds to form fused heterocycles.

Table 2: Condensation Reactions

| Reactant | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehydes | Thionyl chloride, reflux | Pyrazolo[3,4-d]pyrimidines | 68–85% | |

| Ninhydrin | Acidic aqueous medium | Indenopteridines | 72% |

-

Hydrazone Formation : Reacts with aldehydes to form hydrazones, which cyclize oxidatively with SOCl₂ to yield pyrazolo[3,4-d]pyrimidines .

-

Cyclization with Ninhydrin : Forms indenopteridine derivatives via Schiff base intermediates .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

Reaction Pathway :

-

Hydrolysis : Achieved under basic conditions (e.g., K₂CO₃ in H₂O/THF) .

-

Amide Formation : The acid chloride intermediate reacts with amines to form substituted amides .

Directed Metal-Catalyzed Transformations

The nitrogen-rich structure facilitates coordination with transition metals, enabling selective functionalization.

Zn-Catalyzed Alcoholysis :

-

The ester group acts as a directing group (DG), enabling Zn(OAc)₂-catalyzed cleavage of adjacent amides with alcohols .

-

Mechanism : Bidentate chelation of Zn with the pyridine nitrogen and amide carbonyl activates the substrate for nucleophilic attack .

Key Data :

Radical-Mediated Reactions

Under radical initiation, the amino groups participate in coupling or cyclization reactions.

Example :

-

Trifluoromethylation : Radical addition of CF₃Br using sulfoxylate radical anion yields CF₃-substituted derivatives .

Stability and Side Reactions

Propiedades

IUPAC Name |

methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYJPAJPKSCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477333 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519147-85-4 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.